molecular formula C21H23F3N2O B13088845 1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B13088845
M. Wt: 376.4 g/mol
InChI Key: LEDVAAGTZRSAJI-UHFFFAOYSA-N
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Description

1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a benzyl group, which adds to its stability and reactivity.

Preparation Methods

The synthesis of 1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using a microwave oven, which significantly reduces the reaction time and increases the yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused derivatives . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various chemical reactions, including:

Scientific Research Applications

1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The benzyl group contributes to its binding affinity and stability within biological systems .

Comparison with Similar Compounds

1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H23F3N2O

Molecular Weight

376.4 g/mol

IUPAC Name

1'-benzyl-7-(trifluoromethyl)spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C21H23F3N2O/c22-21(23,24)17-6-7-19-18(14-17)25-11-8-20(27-19)9-12-26(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,25H,8-13,15H2

InChI Key

LEDVAAGTZRSAJI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2)C(F)(F)F)OC13CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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